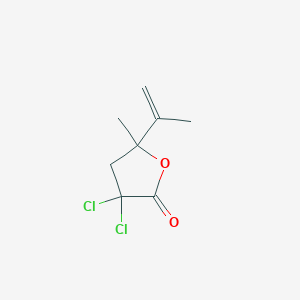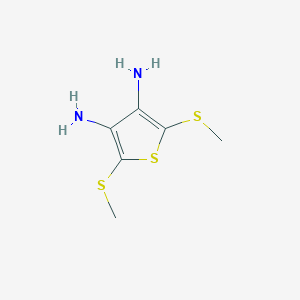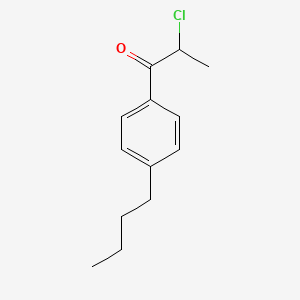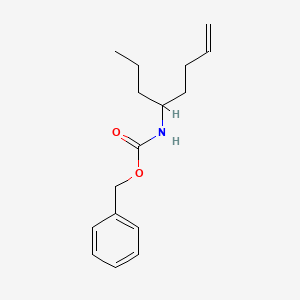
1,4,8-Trimethoxy-2-methylphenanthrene-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,8-Trimethoxy-2-methylphenanthrene-3-carbaldehyde is an organic compound that belongs to the phenanthrene family. Phenanthrene derivatives are known for their diverse biological activities and are often used in medicinal chemistry. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,8-Trimethoxy-2-methylphenanthrene-3-carbaldehyde can be achieved through several methods. One common approach involves the Duff formylation of 4,8-dimethoxy-1-naphthol, followed by methylation . The starting material, 4,8-dimethoxy-1-naphthol, is prepared from 1,5-dimethoxynaphthalene through 1-bromo-4,8-dimethoxynaphthalene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Industrial production would likely involve the use of automated reactors and continuous flow systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,4,8-Trimethoxy-2-methylphenanthrene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for electrophilic aromatic substitution reactions.
Major Products
Oxidation: 1,4,8-Trimethoxy-2-methylphenanthrene-3-carboxylic acid.
Reduction: 1,4,8-Trimethoxy-2-methylphenanthrene-3-methanol.
Substitution: Various substituted phenanthrene derivatives depending on the substituent introduced.
Scientific Research Applications
1,4,8-Trimethoxy-2-methylphenanthrene-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4,8-Trimethoxy-2-methylphenanthrene-3-carbaldehyde involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions can lead to anti-cancer effects by disrupting cellular processes essential for tumor growth and survival.
Comparison with Similar Compounds
Similar Compounds
1,4,8-Trimethoxy-2-naphthalenecarbaldehyde: Similar in structure but with a naphthalene core instead of a phenanthrene core.
2-Methylphenanthrene: Lacks the methoxy and aldehyde groups, making it less reactive in certain chemical reactions.
Uniqueness
1,4,8-Trimethoxy-2-methylphenanthrene-3-carbaldehyde is unique due to its combination of methoxy groups and an aldehyde functional group on a phenanthrene core. This structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research applications.
Properties
CAS No. |
88208-85-9 |
|---|---|
Molecular Formula |
C19H18O4 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
1,4,8-trimethoxy-2-methylphenanthrene-3-carbaldehyde |
InChI |
InChI=1S/C19H18O4/c1-11-15(10-20)19(23-4)17-13-6-5-7-16(21-2)12(13)8-9-14(17)18(11)22-3/h5-10H,1-4H3 |
InChI Key |
VKZVSLIDWALPEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C3=C(C=CC2=C1OC)C(=CC=C3)OC)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{[(2,3-Dimethylbut-3-en-2-yl)oxy]methyl}benzene](/img/structure/B14386228.png)
![3-Bromo-5-[bromo(nitro)methylidene]furan-2(5H)-one](/img/structure/B14386230.png)



![2-Chloro-3-nitro-4-[3-(trifluoromethyl)phenoxy]benzene-1-sulfonamide](/img/structure/B14386263.png)

![1,1'-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14386269.png)


![1-Bromo-5-[1-(2,4-dimethoxyphenyl)ethyl]-2,4-dimethoxybenzene](/img/structure/B14386287.png)

